Comprehensive Technical Guide on tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate: Physicochemical Profiling and Synthetic Applications
Comprehensive Technical Guide on tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate: Physicochemical Profiling and Synthetic Applications
Executive Summary
In contemporary medicinal chemistry and agrochemical development, halogenated indole scaffolds are highly prized for their structural versatility and biological activity. tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (CAS: 192189-13-2) serves as a critical pharmaceutical intermediate and advanced building block[1]. By strategically combining a metabolically stable fluorine atom at the C5 position, a highly reactive iodine atom at the C3 position, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, this compound provides an optimized starting point for the divergent synthesis of complex indole alkaloids, such as antiviral marine natural product derivatives[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and detailed experimental workflows for its application in transition-metal-catalyzed cross-coupling reactions.
Structural Rationale & Physicochemical Properties
The molecular architecture of tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is deliberately engineered to facilitate late-stage functionalization:
-
C5-Fluoro Substitution: The introduction of fluorine enhances the metabolic stability of the resulting drug candidates by blocking cytochrome P450-mediated oxidation at the electron-rich indole ring. It also modulates the pKa of the indole system and increases lipophilicity, improving membrane permeability.
-
C3-Iodo Substitution: The carbon-iodine bond at the C3 position is significantly weaker than corresponding C-Br or C-Cl bonds. This ensures exceptionally rapid oxidative addition kinetics during palladium- or copper-catalyzed cross-coupling reactions, allowing for milder reaction conditions and higher yields.
-
N1-Boc Protection: The Boc group serves a dual purpose. First, it prevents the undesired deprotonation of the acidic indole N-H during basic cross-coupling conditions, which would otherwise poison the metal catalyst or lead to N-arylation side products. Second, it significantly increases the molecule's solubility in non-polar organic solvents.
Quantitative Data Summary
| Property | Value |
| Chemical Name | tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate |
| CAS Number | 192189-13-2[3] |
| Molecular Formula | C13H13FINO2[3] |
| Molecular Weight | 361.15 g/mol [4] |
| Appearance | White solid / powder[1][2] |
| Melting Point | 76–78 °C[2] |
| InChIKey | DGGDRRGYXBFEIU-UHFFFAOYSA-N |
| Storage Conditions | -20 °C (Freezer), inert atmosphere, dark place |
| Hazard Classifications | H302 (Oral Tox), H315 (Skin), H319 (Eye), H335 (Resp)[5] |
Synthetic Utility and Reaction Pathways
The primary utility of this compound lies in its capacity to act as an electrophile in transition-metal-catalyzed C-C and C-Heteroatom bond formations. It is extensively utilized in the synthesis of Hyrtinadine A derivatives—bis-indole alkaloids originally isolated from marine sponges that exhibit potent antiviral and anti-phytopathogenic-fungus properties[2].
The typical workflow involves a cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) targeting the C3-iodo group, followed by the acidic cleavage of the Boc protecting group to yield the active N-H indole species.
Figure 1: Synthetic workflow for C3-functionalization and deprotection of the indole scaffold.
Experimental Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To ensure scientific integrity and reproducibility, the following protocol details the self-validating system for the C3-arylation of tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate. The methodology explicitly outlines the causality behind each operational step.
Reagents Required:
-
Electrophile: tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate (1.0 equiv)
-
Nucleophile: Aryl boronic acid or pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Protocol:
Step 1: Reaction Assembly and Degassing
-
Charge an oven-dried Schlenk flask with tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate, the aryl boronic acid, K₂CO₃, and the Pd(dppf)Cl₂ catalyst.
-
Add the 1,4-Dioxane/H₂O solvent mixture.
-
Causality Check: Perform three freeze-pump-thaw cycles or vigorously sparge the mixture with ultra-pure Argon for 15 minutes. Why? Palladium(0) intermediates are highly sensitive to molecular oxygen. Failure to degas will result in catalyst oxidation (halting the catalytic cycle) and promote the homocoupling of the boronic acid (yielding biaryl impurities).
Step 2: Thermal Activation and Monitoring
-
Seal the flask and heat the reaction mixture to 80–90 °C in an oil bath with vigorous stirring.
-
Causality Check: The C3-Iodo bond undergoes rapid oxidative addition to Pd(0). The aqueous base facilitates the transmetalation step by forming a reactive boronate complex.
-
Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material (UV active) should be fully consumed within 2–4 hours.
Step 3: Quenching and Workup
-
Cool the reaction to room temperature and quench by adding distilled water.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Causality Check: Wash the combined organic layers with brine. Why? The brine wash effectively removes residual 1,4-Dioxane and inorganic salts, preventing emulsion formation and simplifying downstream purification.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Self-Validation: The Boc-protected intermediate is highly stable on silica. Successful coupling is confirmed by ¹H NMR, specifically noting the disappearance of the C3-iodo chemical environment and the appearance of the newly coupled aryl protons, while the 9-proton singlet of the Boc group (~1.66 ppm) remains intact[2].
Safety, Handling, and Environmental Controls
According to standardized Safety Data Sheets (SDS), tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate requires specific handling precautions[5]:
-
Toxicity: Classified as Acute Tox. 4 (Harmful if swallowed - H302). It causes skin irritation (H315) and serious eye irritation (H319)[5][6].
-
PPE Requirements: Operations must be conducted in a well-ventilated fume hood using impervious clothing, nitrile gloves, and safety goggles with side-shields[5].
-
Stability: The compound is stable under recommended storage conditions but should be kept away from strong acids/alkalis and strong oxidizing agents to prevent premature cleavage of the Boc group or oxidation of the indole core[5]. Under fire conditions, it emits toxic fumes including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx)[5].
References
- tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate — Chemical Substance Inform
- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxyl
- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxyl
- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | 192189-13-2 - Sigma-Aldrich sigmaaldrich.com
- Safety D
- tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxyl
- Discovery of Hyrtinadine A and Its Derivatives as Novel Antiviral and Anti-Phytop
Sources
- 1. tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate, CasNo.192189-13-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. Discovery of Hyrtinadine A and Its Derivatives as Novel Antiviral and Anti-Phytopathogenic-Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. Synthonix, Inc > 192189-13-2 | tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | 192189-13-2 [sigmaaldrich.com]
